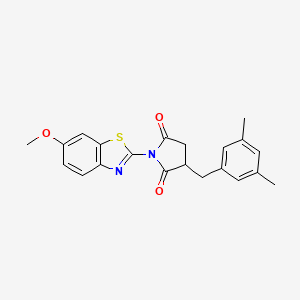![molecular formula C22H20N4O3S3 B4104734 2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4104734.png)
2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide
Übersicht
Beschreibung
2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features a benzothiazole ring, a phenoxyacetyl group, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting substituted anilines with carbon disulfide and bromine.
Introduction of the Phenoxyacetyl Group: This step involves the acylation of the benzothiazole derivative with phenoxyacetyl chloride in the presence of a base such as pyridine.
Thioether Formation: The benzothiazole derivative is then reacted with a thiazole derivative under basic conditions to form the thioether linkage.
Final Coupling: The final step involves coupling the intermediate with a butanamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and activity.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetyl Derivatives: Compounds such as phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids.
Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different functional groups.
Uniqueness
Structural Complexity: The combination of benzothiazole, phenoxyacetyl, and thiazole rings in a single molecule is unique.
Eigenschaften
IUPAC Name |
2-[[6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c1-2-17(20(28)26-21-23-10-11-30-21)31-22-25-16-9-8-14(12-18(16)32-22)24-19(27)13-29-15-6-4-3-5-7-15/h3-12,17H,2,13H2,1H3,(H,24,27)(H,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAMYKZDFYOBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)SC2=NC3=C(S2)C=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methyl-1H-1,3-benzodiazol-1-YL)-3-[2-methyl-5-(propan-2-YL)phenoxy]propan-2-OL](/img/structure/B4104665.png)
![2-{[3-(3,4-dimethylphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4104669.png)
![2-[4-(6-Amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenylpyrazol-1-yl]acetamide](/img/structure/B4104675.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4104677.png)
![N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4104681.png)
![2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4104685.png)
![2-amino-7-(4-tert-butylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4104701.png)
![1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B4104705.png)
![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B4104710.png)

![1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{[4-PHENYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE](/img/structure/B4104727.png)
![2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine](/img/structure/B4104729.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenyl)sulfanyl]ethanone](/img/structure/B4104744.png)

